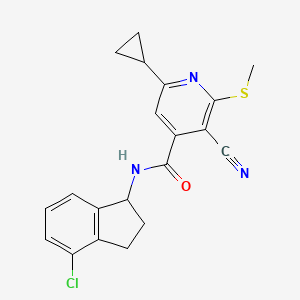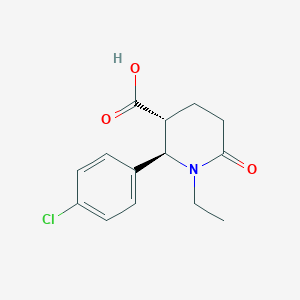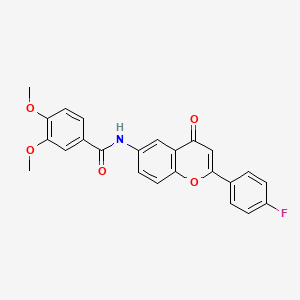
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds, and any known uses or applications .
Molecular Structure Analysis
The molecular structure is usually determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. The mechanisms of these reactions may also be studied .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and spectral properties, would be determined .Scientific Research Applications
Corrosion Inhibition in Acidic Environments
The anti-corrosion characteristics of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide (abbreviated as BOPP) have been investigated in the context of carbon steel corrosion inhibition in a 1-M HCl medium . Key findings include:
Liquid Chromatography and Electrochemical Detection
N-(4-fluorophenyl)piperidin-4-amine: , a derivative of our compound, has been studied in the context of liquid chromatography and electrochemical detection. Researchers focus on derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.
Synthesis of Substituted 1,2-Dihydroisoquinolines
While not directly related to our compound, the synthesis of substituted 1,2-dihydroisoquinolines is an important area of research. These compounds exhibit biological and medicinal activities. Various synthetic approaches have been reported, contributing to drug discovery and development .
Fluorinated Anesthetics Production
4-Fluorophenylacetic acid: , a precursor to our compound, is used as an intermediate in the production of fluorinated anesthetics . These anesthetics play a crucial role in medical practice.
Theoretical Investigations: Density Functional Theory (DFT) and Molecular Dynamics Simulation (MDs)
Theoretical inquiries using DFT and MDs have assessed the most reactive sites of the pyridazinone molecule and its adsorption process. These computational studies provide insights into the compound’s behavior at the molecular level .
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide may also interact with multiple targets.
Mode of Action
The specific mode of action of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
The specific biochemical pathways affected by N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide Similar compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide Similar compounds have been found to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions suggest that N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide may have similar pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide Similar compounds have been found to possess various biological activities, suggesting that they may induce a range of molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide The success of similar compounds in suzuki–miyaura coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the action of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide may also be influenced by environmental factors.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO5/c1-29-21-9-5-15(11-23(21)30-2)24(28)26-17-8-10-20-18(12-17)19(27)13-22(31-20)14-3-6-16(25)7-4-14/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZLHWKPMYXEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

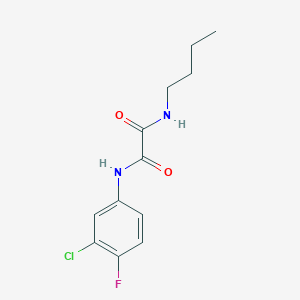
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2606251.png)
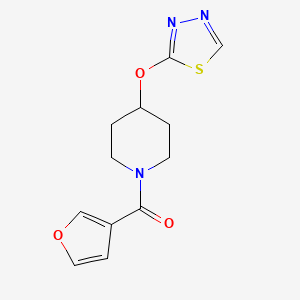

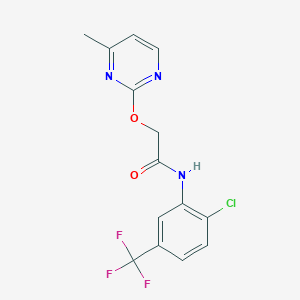

![2-Ethyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2606259.png)
![methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate](/img/structure/B2606260.png)
![N'-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2606263.png)
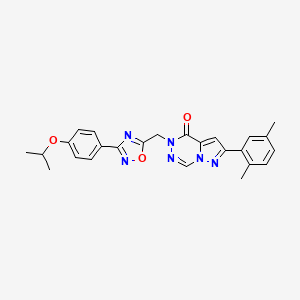
![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)
![1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2606266.png)
